4,4'-(1,3-Phenylenebis(oxy))dibenzoic acid
Overview
Description
4,4’-(1,3-Phenylenebis(oxy))dibenzoic acid is an organic compound with the molecular formula C20H14O6. It is characterized by the presence of two benzoic acid groups connected through a 1,3-phenylenebis(oxy) linkage. This compound is known for its applications in the synthesis of metal-organic frameworks and coordination polymers due to its ability to form stable structures with metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(1,3-Phenylenebis(oxy))dibenzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 1,3-dibromobenzene in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4,4’-(1,3-Phenylenebis(oxy))dibenzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding carboxylate salts.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products:
Oxidation: Carboxylate salts.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4,4’-(1,3-Phenylenebis(oxy))dibenzoic acid is widely used in scientific research due to its versatile properties:
Mechanism of Action
The mechanism of action of 4,4’-(1,3-Phenylenebis(oxy))dibenzoic acid involves its ability to form stable complexes with metal ions. The carboxylic acid groups can coordinate with metal ions, leading to the formation of metal-organic frameworks or coordination polymers. These structures exhibit unique properties, such as high surface area and selective adsorption, which are exploited in various applications .
Comparison with Similar Compounds
- 4,4’-(1,2-Phenylenebis(oxy))dibenzoic acid
- 4,4’-(1,4-Phenylenebis(oxy))dibenzoic acid
- 4,4’-(1,3-Phenylenebis(methylene))bis(oxy)dibenzoic acid)
Comparison:
- 4,4’-(1,2-Phenylenebis(oxy))dibenzoic acid: Similar structure but with a 1,2-phenylene linkage, leading to different coordination properties.
- 4,4’-(1,4-Phenylenebis(oxy))dibenzoic acid: The 1,4-phenylene linkage results in a more linear structure, affecting the stability and reactivity of the resulting complexes.
- 4,4’-(1,3-Phenylenebis(methylene))bis(oxy)dibenzoic acid: The presence of methylene groups introduces flexibility in the structure, which can influence the formation and properties of coordination polymers .
Properties
IUPAC Name |
4-[3-(4-carboxyphenoxy)phenoxy]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O6/c21-19(22)13-4-8-15(9-5-13)25-17-2-1-3-18(12-17)26-16-10-6-14(7-11-16)20(23)24/h1-12H,(H,21,22)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHVBIZTCZUVAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)O)OC3=CC=C(C=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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